molecular formula C13H20N4O4 B597809 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate CAS No. 1215852-11-1

7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate

Cat. No.: B597809
CAS No.: 1215852-11-1
M. Wt: 296.327
InChI Key: MNWBJXRJIWJHHY-UHFFFAOYSA-N
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Description

7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The preparation methods often include the use of commercially available reagents and involve multiple steps to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazolopyrazine derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrazine derivatives, such as:

Uniqueness

What sets 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-5-20-11(18)10-15-14-9-8-16(6-7-17(9)10)12(19)21-13(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWBJXRJIWJHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680935
Record name 7-tert-Butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215852-11-1
Record name 7-tert-Butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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